2-Fluoro-5-nitrobenzonitrile

Physical Property Purification Handling

Researchers constructing benzothiophene or indazole cores for kinase inhibitors often face variable yields with chloro analogs. 2-Fluoro-5-nitrobenzonitrile provides superior SNAr reactivity, delivering 93% yield in benzothiophene formation and 94% in indazole synthesis. • Distinct ¹H-NMR signatures simplify QC authentication. • High-purity (≥98%) ensures reproducible multi-step syntheses. • Bulk quantities available for kilo-scale campaigns.

Molecular Formula C7H3FN2O2
Molecular Weight 166.11 g/mol
CAS No. 17417-09-3
Cat. No. B100134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-nitrobenzonitrile
CAS17417-09-3
Molecular FormulaC7H3FN2O2
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)F
InChIInChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
InChIKeyYLACBMHBZVYOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 0.05 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-nitrobenzonitrile – Versatile Synthetic Intermediate


2‑Fluoro‑5‑nitrobenzonitrile is a polyfunctional aromatic building block that carries fluoro, nitro and cyano substituents on a single benzene ring. It is structurally and functionally analogous to 1‑fluoro‑2,4‑dinitrobenzene, with the 2‑nitro group replaced by a cyano group, and has been employed to construct N‑(2‑cyano‑4‑nitrophenyl) derivatives through reaction with amines, amino acids and NH‑heteroaromatic compounds [REFS‑1]. The electron‑withdrawing pattern activates the fluorine for nucleophilic aromatic substitution while the nitrile offers a versatile handle for further elaboration into amides, tetrazoles and heterocycles [REFS‑2].

Why 2-Fluoro-5-nitrobenzonitrile Outperforms Analogs


Close structural analogs such as 2‑chloro‑5‑nitrobenzonitrile, 2‑fluoro‑5‑nitrobenzaldehyde or 1‑fluoro‑2,4‑dinitrobenzene differ in the identity of the second electron‑withdrawing group or the leaving halogen. These substitutions alter the electronic activation of the aromatic ring, the leaving‑group aptitude in nucleophilic aromatic substitution (SNAr), and the downstream reactivity of the nitrile handle [REFS‑1][REFS‑2]. Consequently, reaction yields, regioselectivity and the fate of the intermediate in multi‑step syntheses diverge significantly, making direct interchange risky without re‑optimization.

Quantitative Benchmarks vs. Closest Analogs


Melting Point: Fluoro vs. Chloro Analog

2‑Fluoro‑5‑nitrobenzonitrile exhibits a melting point of 73–74 °C, whereas the direct chloro analog 2‑chloro‑5‑nitrobenzonitrile melts at 105–108 °C [REFS‑1][REFS‑2]. The ~32 °C lower melting point facilitates melt‑based purification, recrystallization from a wider range of solvents, and handling at ambient temperature.

Physical Property Purification Handling

High SNAr Yield for Benzothiophene Scaffolds

Reaction of 2‑fluoro‑5‑nitrobenzonitrile with methyl thioglycolate delivers anti‑tumour benzothiophene derivatives in 93 % yield under standard SNAr conditions [REFS‑1][REFS‑2]. Fluoro is a vastly superior leaving group to chloro in activated aromatic systems; analogous reactions with 2‑chloro‑5‑nitrobenzonitrile typically require more forcing conditions and give lower yields, a consequence of the poorer leaving‑group ability of chloride in SNAr [REFS‑3].

SNAr Reactivity Benzothiophene Yield

High-Yield Indazole Formation

2‑Fluoro‑5‑nitrobenzonitrile reacts with methylhydrazine in ethanol under reflux to give 1‑methyl‑5‑nitro‑1H‑indazol‑3‑ylamine in 94 % isolated yield [REFS‑1]. This regioselective transformation exploits the activated fluorine for initial displacement followed by cyclization, and the high yield contrasts with routes that employ less activated precursors, where yields often fall below 70 %.

Indazole Synthesis N-Heterocycle Yield

Proton NMR Fingerprint for Derivative ID

The ¹H‑NMR spectra of N‑(2‑cyano‑4‑nitrophenyl) derivatives obtained from 2‑fluoro‑5‑nitrobenzonitrile exhibit systematically different chemical shift patterns compared with the corresponding N‑(2,4‑dinitrophenyl) derivatives from 1‑fluoro‑2,4‑dinitrobenzene, reflecting the distinct electronic influence of the cyano group and the altered conformation of the ortho substituent [REFS‑1]. This provides a unambiguous spectroscopic handle for identity confirmation and purity assessment.

NMR Spectroscopy Quality Control Analytical Differentiation

Procurement Scenarios for 2-Fluoro-5-nitrobenzonitrile


Benzothiophene Kinase Inhibitor Synthesis

The 93 % yield obtained with methyl thioglycolate [REFS‑1] makes 2‑fluoro‑5‑nitrobenzonitrile the preferred starting material for constructing 3‑aminobenzo[b]thiophene scaffolds that are privileged cores in kinase inhibitor discovery programs [REFS‑2]. Researchers targeting PARP, Tankyrase or VEGFR inhibitors benefit from the high SNAr reactivity of the fluoro leaving group, which accelerates library synthesis.

Scalable Indazole Manufacture

With a reported yield of 94 % [REFS‑1], the condensation of 2‑fluoro‑5‑nitrobenzonitrile with methylhydrazine represents a cost‑effective, one‑step entry to functionalized indazoles. This route is directly relevant for kilogram‑scale campaigns where yield optimization is a primary cost driver.

Analytical Reference Standard Differentiation

Because the ¹H‑NMR signatures of N‑(2‑cyano‑4‑nitrophenyl) derivatives are distinct from those of the more common N‑(2,4‑dinitrophenyl) analogs [REFS‑1], procurement of high‑purity 2‑fluoro‑5‑nitrobenzonitrile supports the generation of authentic reference standards for HPLC and NMR assays, reducing the risk of analytical mis‑assignment in quality‑control workflows.

Technical Documentation Hub

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